5-Nitro-1,3,4-thiadiazole-2-carbaldehyde
CAS No.:
Cat. No.: VC20377754
Molecular Formula: C3HN3O3S
Molecular Weight: 159.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3HN3O3S |
|---|---|
| Molecular Weight | 159.13 g/mol |
| IUPAC Name | 5-nitro-1,3,4-thiadiazole-2-carbaldehyde |
| Standard InChI | InChI=1S/C3HN3O3S/c7-1-2-4-5-3(10-2)6(8)9/h1H |
| Standard InChI Key | SMHJQLALFNOCOF-UHFFFAOYSA-N |
| Canonical SMILES | C(=O)C1=NN=C(S1)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a 1,3,4-thiadiazole core with a nitro group (-NO₂) at position 5 and a carbaldehyde (-CHO) at position 2. X-ray crystallography of analogous structures (e.g., 2-ethyl-6-(4-nitrophenyl)imidazo[2,1-b] thiadiazole-5-carbaldehyde) reveals planar geometry, with intramolecular hydrogen bonds stabilizing the carbaldehyde group . Key spectral data include:
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IR (KBr): C=O stretch at 1,697 cm⁻¹, NO₂ asymmetric/symmetric stretches at 1,535–1,510 cm⁻¹ .
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¹H NMR (DMSO-d₆): Aldehydic proton at δ 9.90 ppm; aromatic protons at δ 7.2–8.2 ppm .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃HN₃O₃S | |
| Molecular Weight | 159.13 g/mol | |
| IUPAC Name | 5-Nitro-1,3,4-thiadiazole-2-carbaldehyde | |
| Solubility | Insoluble in water; soluble in DMSO, DMF |
Synthesis Methods
Cyclization of Thiosemicarbazides
The most common route involves cyclizing thiosemicarbazides with carboxylic acids or acyl chlorides. For example:
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Phosphorus Pentachloride (PCl₅) Method:
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Polyphosphoric Acid (PPA) Method:
Oxidative Cyclization
2-Chloro-5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole intermediates react with thiols in DMF/K₂CO₃ to introduce substituents at position 2 .
Biological Activities
Antibacterial Activity
The nitro and carbaldehyde groups enhance electron-deficient character, facilitating interactions with bacterial enzymes. Derivatives show MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .
Antileishmanial Activity
In Leishmania major promastigote assays, methyl-imidazolyl derivatives (e.g., compound 6e in ) reduce viability by 90% at 50 µM .
Applications in Scientific Research
Building Block for Heterocyclic Synthesis
The carbaldehyde group undergoes condensation with amines to form Schiff bases, enabling access to imidazo[2,1-b] thiadiazoles and triazolo-thiadiazoles .
DNA Interaction Studies
Thiadiazole derivatives intercalate with DNA via π-π stacking, as shown by fluorescence quenching and hyperchromic shifts in UV-Vis spectra .
Comparative Analysis with Related Compounds
Future Directions
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Mechanistic Studies: Elucidate the compound’s binding affinity for bacterial dihydrofolate reductase (DHFR) and Leishmania trypanothione reductase .
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Derivatization: Explore hybrid molecules combining thiadiazole cores with quinolones or β-lactams to combat multidrug-resistant pathogens .
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Nanoparticle Delivery: Encapsulate in PLGA nanoparticles to enhance bioavailability and reduce off-target toxicity .
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